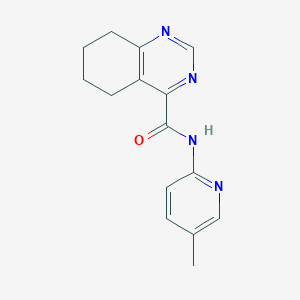
N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methyl group at the 5-position and a tetrahydroquinazoline ring system attached to the carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the tetrahydroquinazoline core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of the appropriate amine with a carboxylic acid or its derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the tetrahydroquinazoline ring.
Reduction Reactions: Reduction steps may be required to convert intermediate compounds into the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: Oxidation of the pyridine ring or other functional groups.
Reduction Reactions: Reduction of intermediates to achieve the desired structure.
Substitution Reactions: Substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution Reagents: Various halogenating agents, such as thionyl chloride, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of intermediates.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological research, potentially as a probe or inhibitor in biochemical assays. Medicine: The compound could be explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent. Industry: It might find applications in the manufacturing of specialty chemicals, dyes, or materials.
作用机制
The exact mechanism of action of N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding, inhibition, or activation, leading to a cascade of biological effects.
相似化合物的比较
N-(5-Methylpyridin-2-yl)pivalamide:
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide: Another related compound with different substitution patterns.
N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A compound with a similar pyridine core but different functional groups.
Uniqueness: N-(5-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of the pyridine and tetrahydroquinazoline rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-13(16-8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRUOSQKVIGXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














